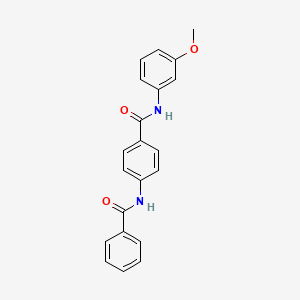

![molecular formula C15H21ClN2O2 B5500933 1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazepane derivatives involves complex chemical reactions. For instance, diazepinium perchlorate has been utilized as a neutral catalyst for the mild, solvent-free acetylation of various substances, showcasing the versatility of diazepane compounds in synthesis processes (Giri, Gour, & Kartha, 2017). Moreover, practical synthesis methods have been developed for diazepane derivatives, highlighting the advancements in efficient and scalable production techniques (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been extensively studied. X-ray diffraction analyses have determined the crystal and molecular structures of various diazepane compounds, revealing detailed insights into their geometric configurations (Bremner, Donovan, Jarvis, & Ladd, 1977). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Diazepane derivatives undergo a range of chemical reactions, showcasing their reactivity and the possibility of generating diverse compounds. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for diazepane systems (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). This highlights the synthetic versatility of diazepane derivatives.

Applications De Recherche Scientifique

Catalytic and Synthetic Applications

1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane demonstrates utility in catalyzing the acetylation of carbohydrates, phenols, and other substances under mild, solvent-free conditions, offering an environmentally benign approach to regioselective hydroxyl protection and synthesis of partially protected carbohydrate derivatives (Giri, Gour, & Kartha, 2017). This catalyst enables the preservation of sensitive functional groups, facilitating efficient synthetic routes for complex molecules.

Reactivity Studies

Research on the base-catalyzed hydrolysis of diazepam has led to the discovery of novel intermediates and products, such as 2-(methylamino)-5-chlorobenzophenone imines, shedding light on the chemical reactivity and potential applications of related diazepane derivatives in synthesizing new chemical entities (Yang, Tang, Yang, Pu, & Bao, 1996; Shen K. Yang, 1998).

Structural and Functional Models for Enzymatic Processes

Iron(III) and molybdenum(VI) complexes with diazepane ligands have been investigated as structural and reactive models for enzymes. These studies offer insights into the mechanisms of quinone formation and oxygen atom transfer processes, pertinent to understanding enzymatic reactions and designing catalytic systems mimicking biological functions (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010; Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).

Epoxidation Catalysis

Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, have been explored for their catalytic abilities in olefin epoxidation, revealing the influence of ligand Lewis basicity on reactivity and selectivity. This research underscores the role of diazepane derivatives in fine-tuning catalytic performance for selective organic transformations (Sankaralingam & Palaniandavar, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on the synthesis, characterization, and potential applications of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane”. As medicinal chemistry continues to evolve, there may be opportunities to design new derivatives of phenoxy acetamide and its derivatives that are safe and effective .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-12-10-13(16)4-5-14(12)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENRSLONUMMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)